An In-depth Technical Guide to 1,3-Dimethyl-cyclobutylamine: Structure, Properties, and Synthetic Exploration
An In-depth Technical Guide to 1,3-Dimethyl-cyclobutylamine: Structure, Properties, and Synthetic Exploration
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-Dimethyl-cyclobutylamine, a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, stereoisomerism, and predicted physicochemical properties. Furthermore, this document outlines potential synthetic routes and characterization methodologies, offering a foundational understanding for researchers exploring this and related molecular scaffolds.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold that can impart favorable pharmacological properties. By replacing more flexible or planar moieties, the cyclobutane core can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property. The 1,3-disubstitution pattern, in particular, allows for the precise spatial orientation of functional groups, making it a valuable design element in the development of new therapeutic agents. 1,3-Dimethyl-cyclobutylamine represents a fundamental example of this structural class, offering a platform for further functionalization and exploration of its biological potential.
Molecular Structure and Identification
1,3-Dimethyl-cyclobutylamine is a cyclic amine with the molecular formula C₆H₁₃N.[1] Its structure consists of a cyclobutane ring substituted with two methyl groups at the 1 and 3 positions and an amine group at the 1-position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,3-dimethylcyclobutan-1-amine[1] |
| CAS Number | 1708300-96-2[1] |
| Molecular Formula | C₆H₁₃N[1] |
| Molecular Weight | 99.17 g/mol [1] |
| Canonical SMILES | CC1CC(C)(C1)N |
| InChI Key | ZWMRWMKTTMIHRM-UHFFFAOYSA-N |
Stereoisomerism: The Importance of Spatial Arrangement
The presence of two stereocenters at the C1 and C3 positions of the cyclobutane ring gives rise to two stereoisomers: cis-1,3-Dimethyl-cyclobutylamine and trans-1,3-Dimethyl-cyclobutylamine.
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cis-isomer: The two methyl groups are on the same face of the cyclobutane ring. This isomer possesses a plane of symmetry and is therefore achiral (a meso compound).
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trans-isomer: The two methyl groups are on opposite faces of the ring. This isomer lacks a plane of symmetry and exists as a pair of enantiomers, (1R, 3S)-1,3-dimethylcyclobutan-1-amine and (1S, 3R)-1,3-dimethylcyclobutan-1-amine.
The stereochemistry of these isomers is crucial as it dictates the three-dimensional arrangement of the substituents, which in turn significantly influences their interaction with biological targets. The puckered nature of the cyclobutane ring leads to pseudo-axial and pseudo-equatorial positions for the substituents, further influencing the conformational preferences and stability of each isomer. Generally, substituents on a cyclobutane ring prefer to be in a pseudo-equatorial position to minimize steric strain.
Caption: 2D representation of cis and trans isomers.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for 1,3-Dimethyl-cyclobutylamine, the following properties are predicted based on its structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Justification / Comparison |
| Boiling Point | 120-140 °C | Based on the boiling point of related C6 amines and the rigidity of the cyclobutane ring. |
| Density | ~0.8 - 0.9 g/mL | Typical for small cyclic amines. |
| Solubility | Soluble in water and common organic solvents. | The presence of the amine group allows for hydrogen bonding with water. |
| pKa | 9.5 - 10.5 | Typical for a primary aliphatic amine. |
Proposed Synthetic Routes
Synthesis of the Ketone Precursor: 1,3-Dimethylcyclobutanone
The synthesis of the key intermediate, 1,3-dimethylcyclobutanone, can be envisioned through several methods, including the [2+2] cycloaddition of a ketene with an appropriately substituted alkene.
Reductive Amination to Yield 1,3-Dimethyl-cyclobutylamine
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Caption: Proposed reductive amination workflow.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 1,3-dimethylcyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is added a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
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Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[4] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
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Work-up and Purification: Upon completion of the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The crude product can then be purified by distillation or column chromatography to yield 1,3-Dimethyl-cyclobutylamine.
Causality Behind Experimental Choices:
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Solvent: Methanol or ethanol are good choices as they are polar enough to dissolve the reactants and reagents but are generally unreactive under these conditions.
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Ammonia Source: Ammonium acetate can serve as both the ammonia source and a mild acid catalyst for imine formation.
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Reducing Agent: The choice of reducing agent is critical for selectivity. NaBH₃CN is effective at a slightly acidic to neutral pH, which is compatible with imine formation and stability. Catalytic hydrogenation is a cleaner method but may require more specialized equipment.
Spectroscopic Characterization (Predicted)
The identity and purity of synthesized 1,3-Dimethyl-cyclobutylamine would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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N-H Protons: A broad singlet in the region of 1.0-3.0 ppm, corresponding to the two protons of the primary amine. The chemical shift will be dependent on the solvent and concentration.
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Cyclobutane Ring Protons: A series of complex multiplets in the upfield region (1.5-2.5 ppm) corresponding to the methylene protons of the cyclobutane ring. The splitting patterns will be complex due to cis/trans isomerism and coupling between adjacent protons.
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Methyl Protons: Singlets or doublets in the region of 0.9-1.2 ppm, corresponding to the two methyl groups. The multiplicity will depend on the adjacent protons. The cis and trans isomers are expected to show distinct sets of signals.
-
-
¹³C NMR:
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C-N Carbon: A signal in the range of 45-60 ppm for the carbon atom attached to the nitrogen.
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Cyclobutane Ring Carbons: Signals for the other carbons of the cyclobutane ring will appear in the upfield region (20-40 ppm).
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Methyl Carbons: Signals for the methyl carbons will be found in the highly shielded region of the spectrum (15-25 ppm).
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Infrared (IR) Spectroscopy
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N-H Stretching: A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
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C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring and methyl groups.
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N-H Bending: A medium to strong absorption in the range of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for amines would be expected, such as the loss of a methyl group (M-15) or fragmentation of the cyclobutane ring.
Reactivity and Potential Applications
The primary amine functionality of 1,3-Dimethyl-cyclobutylamine makes it a versatile building block for further chemical modifications. It can undergo a variety of reactions, including:
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N-Alkylation and N-Arylation: To introduce further substituents on the nitrogen atom.
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Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functional groups in bioactive molecules.
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Formation of Schiff Bases: Condensation with aldehydes and ketones.
The rigid 1,3-disubstituted cyclobutane scaffold of this molecule makes it an attractive starting point for the synthesis of novel compounds for drug discovery. Potential therapeutic areas where such scaffolds are being explored include oncology, neuroscience, and infectious diseases. The specific biological activity of 1,3-Dimethyl-cyclobutylamine and its derivatives would need to be determined through biological screening assays.
Conclusion
1,3-Dimethyl-cyclobutylamine is a structurally interesting molecule with potential applications in medicinal chemistry. While experimental data for this specific compound is limited, its synthesis and properties can be reasonably predicted based on established chemical principles and data from related compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this and other substituted cyclobutylamine derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecular scaffold.
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